molecular formula C7H6BrCl B1273141 2-Bromo-3-chlorotoluene CAS No. 69190-56-3

2-Bromo-3-chlorotoluene

Cat. No. B1273141
CAS RN: 69190-56-3
M. Wt: 205.48 g/mol
InChI Key: ADSIBTDRKLGGEO-UHFFFAOYSA-N
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Patent
US06133468

Procedure details

267.7 g of 2-bromo-3-chlorotoluene, 530 g of chlorobenzene, 2.5 g of conc. H2SO4, 257.9 g of 47% strength hydrobromic acid and 14 g of 2,2'-azobis(2-methylpropionitrile) were mixed at 63° C. in a 2 l stirred apparatus. 332.3 g of a 10% strength aqueous hydrogen peroxide solution were added dropwise over the course of one hour and 25 minutes, and then the mixture was stirred at 63° C. for 30 minutes. GC analysis of the org. phase:
Quantity
267.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
530 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].OS(O)(=O)=O.[BrH:15].N(C(C)(C)C#N)=NC(C)(C)C#N.OO>ClC1C=CC=CC=1>[Cl:8][C:7]1[C:2]([Br:1])=[C:3]([CH:4]=[CH:5][CH:6]=1)[CH2:9][Br:15]

Inputs

Step One
Name
Quantity
267.7 g
Type
reactant
Smiles
BrC1=C(C=CC=C1Cl)C
Name
Quantity
2.5 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
14 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
530 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
stirred apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 63° C. for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(CBr)C=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.